3,4-Dimethylphenylmagnesium chloride

Catalog No.
S1485870
CAS No.
102928-12-1
M.F
C8H9ClMg
M. Wt
164.91 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylphenylmagnesium chloride

CAS Number

102928-12-1

Product Name

3,4-Dimethylphenylmagnesium chloride

IUPAC Name

magnesium;1,2-dimethylbenzene-5-ide;chloride

Molecular Formula

C8H9ClMg

Molecular Weight

164.91 g/mol

InChI

InChI=1S/C8H9.ClH.Mg/c1-7-5-3-4-6-8(7)2;;/h3,5-6H,1-2H3;1H;/q-1;;+2/p-1

InChI Key

GWASNGNCVSXDRR-UHFFFAOYSA-M

SMILES

CC1=C(C=[C-]C=C1)C.[Mg+2].[Cl-]

Canonical SMILES

CC1=C(C=[C-]C=C1)C.[Mg+2].[Cl-]

Synthesis of Complex Molecules:

,4-Dimethylphenylmagnesium chloride, also known as 3,4-xylenylmagnesium chloride, is an organometallic compound used in organic synthesis as a Grignard reagent. Grignard reagents are powerful nucleophiles, meaning they are electron-rich species that readily donate electrons to other molecules. This property makes 3,4-dimethylphenylmagnesium chloride valuable for forming new carbon-carbon bonds in the construction of complex organic molecules.

Studies have shown its effectiveness in various reactions, including:

  • Alkylation: Reacting with organic halides (R-X) to form new carbon-carbon bonds (C-C) by displacing the halogen (X) with the dimethylphenyl group [(CH3)2C6H3] .
  • Acylation: Reacting with carbonyl compounds (C=O) like aldehydes and ketones to form alcohols through nucleophilic addition .
  • Carboxylation: Reacting with carbon dioxide (CO2) to form carboxylic acids .

Research in Medicinal Chemistry:

The ability of 3,4-dimethylphenylmagnesium chloride to participate in various organic reactions makes it a valuable tool in medicinal chemistry research. Scientists can utilize this compound to:

  • Synthesize novel drug candidates: By incorporating the 3,4-dimethylphenyl group into potential drug molecules, researchers can explore the impact of this group on the molecule's biological properties, such as potency and selectivity .
  • Study the mechanism of action of existing drugs: By using 3,4-dimethylphenylmagnesium chloride to create isotopically labeled analogs of existing drugs, researchers can gain insights into how these drugs interact with their targets in the body .

Additional Applications:

Beyond organic synthesis and medicinal chemistry, 3,4-dimethylphenylmagnesium chloride finds applications in other areas of scientific research, such as:

  • Material science: As a precursor for the synthesis of new materials with specific properties, such as conductivity or thermal stability .
  • Catalysis: As a component in catalytic systems for various chemical reactions .

3,4-Dimethylphenylmagnesium chloride is an organometallic compound with the molecular formula C₈H₉ClMg. It is categorized as a Grignard reagent, which are compounds containing a carbon-magnesium bond. This particular compound is characterized by the presence of two methyl groups attached to the phenyl ring at the 3 and 4 positions, making it a derivative of dimethylphenyl. Grignard reagents like 3,4-dimethylphenylmagnesium chloride are highly reactive and are used extensively in organic synthesis due to their ability to act as nucleophiles in various

Grignard reagents are air and moisture sensitive, and can ignite upon contact with water or protic solvents, releasing flammable hydrocarbons. They also react exothermically with many other functional groups. Me2PhMgCl is considered a flammable solid and may cause skin and eye irritation [].

Typical of Grignard reagents:

  • Nucleophilic Addition: It reacts with carbonyl compounds to form alcohols. For example:
    C8H9ClMg+RCHOC8H10 OH +MgCl(OR)\text{C}_8\text{H}_9\text{ClMg}+\text{RCHO}\rightarrow \text{C}_8\text{H}_{10}\text{ OH }+\text{MgCl}(\text{OR})
  • Reaction with Water: When treated with water or alcohols, it releases methane and forms the corresponding magnesium alkoxide:
    C8H9ClMg+H2OC8H9OH+MgClOH\text{C}_8\text{H}_9\text{ClMg}+\text{H}_2\text{O}\rightarrow \text{C}_8\text{H}_9\text{OH}+\text{MgClOH}
  • Coupling Reactions: It can be utilized in coupling reactions to synthesize biphenyl derivatives when reacted with aryl halides .

3,4-Dimethylphenylmagnesium chloride can be synthesized through the reaction of 3,4-dimethylchlorobenzene with magnesium metal in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran. The reaction proceeds as follows:

C8H10Cl+MgC8H9ClMg\text{C}_8\text{H}_{10}\text{Cl}+\text{Mg}\rightarrow \text{C}_8\text{H}_9\text{ClMg}

This method requires strict anhydrous conditions to prevent the premature reaction of the Grignard reagent with moisture .

The primary applications of 3,4-dimethylphenylmagnesium chloride include:

  • Organic Synthesis: It serves as a nucleophile in synthesizing complex organic molecules.
  • Pharmaceutical Chemistry: Used in the development of pharmaceutical intermediates.
  • Material Science: Potential applications in creating new materials through polymerization reactions involving Grignard reagents .

Interaction studies involving 3,4-dimethylphenylmagnesium chloride focus on its reactivity with various electrophiles and its role in cross-coupling reactions. These studies are crucial for understanding how this compound can be effectively utilized in synthetic pathways to produce desired organic compounds. The interactions typically involve electrophilic species such as carbonyls or halides .

Several compounds share structural similarities with 3,4-dimethylphenylmagnesium chloride. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
Phenylmagnesium chlorideC₆H₅MgClBasic structure; lacks methyl substituents
3-Methylphenylmagnesium chlorideC₇H₉ClMgOnly one methyl group; less steric hindrance
4-Methylphenylmagnesium chlorideC₇H₉ClMgSimilar to above but methyl at different position
3,5-Dimethylphenylmagnesium chlorideC₈H₉ClMgMethyl groups at positions 3 and 5; different reactivity due to substitution pattern

The unique aspect of 3,4-dimethylphenylmagnesium chloride lies in its dual methyl substitution at the ortho positions relative to each other on the phenyl ring, which can influence its reactivity and sterics compared to other similar compounds .

The discovery of Grignard reagents by Victor Grignard in 1900 revolutionized synthetic organic chemistry by introducing a general method for forming carbon-carbon bonds. Early work focused on simple aryl and alkyl variants, but the need for regioselectivity and controlled steric environments led to the development of substituted phenylmagnesium halides. The 3,4-dimethylphenyl variant gained prominence in the late 20th century as researchers sought reagents capable of directing reactions through both electronic and steric effects.

Significance in Carbon-Carbon Bond Formation

This reagent demonstrates exceptional nucleophilicity (pKa ~43) while maintaining thermal stability in ethereal solvents. Its dual methyl groups create a 120° dihedral angle between the aromatic ring and magnesium center, enhancing stereochemical control in coupling reactions. Key applications include:

  • Kumada-Corriu cross-couplings with transition metal catalysts
  • Chain-growth polycondensation for conjugated polymers
  • Directed ortho-metalation in aromatic systems

Table 1: Comparative Physical Properties of 3,4-Dimethylphenylmagnesium Chloride

PropertyValueSource
Molecular FormulaC₈H₉ClMg
Molecular Weight164.92 g/mol
Density (25°C)0.925 g/mL
Boiling Point65°C (THF solution)
Flash Point-17°C (closed cup)
Storage Conditions2-8°C under inert gas

Comparative Analysis with Other Dimethylphenyl Grignard Variants

The positional isomerism of methyl groups significantly impacts reactivity:

3,4-Dimethylphenyl vs. 2,4-Dimethylphenyl

  • 3,4-isomer exhibits higher thermal stability (ΔT₅₀ = +12°C) due to reduced steric strain
  • 2,4-isomer demonstrates faster initiation in polymerization but lower regioselectivity

3,4-Dimethylphenyl vs. 3,5-Dimethylphenyl

  • 3,5-isomer shows enhanced para-selectivity (87% vs. 72%) in electrophilic aromatic substitutions
  • 3,4-derivative provides better π-stacking in polymer systems (λₘₐₓ shift +18 nm)

Position in Modern Synthetic Organic Chemistry

Recent advances have expanded its utility in:

  • Pharmaceutical Synthesis: Key intermediate for kinase inhibitors and antipsychotic agents
  • Materials Science: Precursor for OLED materials with tunable emission spectra
  • Sustainable Chemistry: Compatibility with biomass-derived solvents like 2-MeTHF

Classical Preparation Techniques

The classical synthesis of 3,4-dimethylphenylmagnesium chloride follows the fundamental Grignard reaction protocol, where magnesium metal reacts with 3,4-dimethylbromobenzene in an anhydrous ether or tetrahydrofuran (THF) solvent [3]. The reaction initiates upon the addition of a small aliquot of the aryl halide to activated magnesium turnings, often facilitated by initiators such as 1,2-dibromoethane or iodine [2] [4]. Industrial-scale production employs large reactors with mechanical stirring to ensure uniform mixing and heat dissipation, maintaining reaction temperatures between 45–60°C [3] [5]. A representative small-scale procedure involves:

  • Charging a flame-dried flask with magnesium turnings (0.12 g, 4.94 mmol) and anhydrous THF (7 mL).
  • Slowly adding a solution of 3,4-dimethylbromobenzene (4.57 mmol) in THF (2 mL) under nitrogen.
  • Refluxing the mixture for 30 minutes until the solution turns turbid yellow, indicating reagent formation [2] [4].

Key challenges in classical methods include avoiding premature quenching by moisture and achieving consistent magnesium activation.

Solvent Effects on Formation and Stability

The choice of solvent critically impacts reaction kinetics and reagent stability. Diethyl ether and THF are the primary solvents, each offering distinct advantages:

SolventBoiling Point (°C)Reaction RateReagent StabilitySubstrate Solubility
Diethyl ether34.6ModerateHighLimited
THF66FastModerateExcellent

THF’s higher boiling point allows reflux at elevated temperatures, accelerating magnesium activation and halide consumption [6]. However, its polar nature increases susceptibility to side reactions with electrophilic impurities. Diethyl ether, while less effective at dissolving aromatic substrates, provides superior stability for the Grignard reagent due to its weaker coordinating ability [2] [5]. Mixed solvent systems (e.g., THF/ether 1:1) have shown promise in balancing these properties, achieving 15–20% faster initiation times compared to pure solvents [3].

Activation Methods for Magnesium

Magnesium’s surface passivation oxide layer necessitates activation strategies to initiate the reaction:

  • Chemical initiators: 1,2-Dibromoethane (0.5–1% v/v) cleaves the MgO layer, exposing fresh metal surfaces [2] [4]. Iodine crystals provide alternative initiation by forming MgI₂ intermediates [6].
  • Mechanical activation: Sonication or vigorous stirring removes oxide layers physically, reducing induction periods by 40–50% in batch processes .
  • Pre-treated magnesium: Commercially available activated magnesium ribbons (etched with dilute HCl) enable reactions to commence within 2–3 minutes, compared to 10–15 minutes for untreated turnings [3] [5].

Recent studies demonstrate that combining chemical and mechanical activation (e.g., stirring with 1,2-dibromoethane) achieves 95% reagent yield within 1 hour, outperforming single-method approaches by 20–30% [2] [6].

Temperature Controlled Synthesis Approaches

Temperature regulation prevents thermal runaway and ensures reproducible yields:

  • Initiation phase: Maintaining 25–30°C during halide addition prevents violent exotherms [4].
  • Reflux phase: Heating to 65–70°C (THF) or 40–45°C (ether) optimizes magnesium consumption without degrading the reagent [3].
  • Quenching: Gradual cooling to 0–5°C before carbonyl addition minimizes side reactions [2].

Automated jacketed reactors with PID temperature control achieve ±0.5°C stability, improving yield consistency from 75–80% to 88–92% in pilot-scale syntheses [5] [6].

Anhydrous Technique Optimization

Moisture exclusion remains paramount for successful synthesis:

  • Apparatus drying: Oven-drying glassware at 120°C for 2 hours followed by nitrogen purging reduces residual moisture to <10 ppm [2] [4].
  • Solvent drying: Molecular sieves (4Å) or distillation from sodium/benzophenone ensure solvent water content <50 ppm [6].
  • Inert atmosphere: Continuous nitrogen or argon flow (0.5–1 L/min) maintains oxygen levels below 0.1% during reactions [3] [5].

Advanced techniques include glovebox-assisted synthesis for ultra-hygroscopic substrates, achieving reagent stabilities exceeding 48 hours [6].

Dates

Modify: 2023-08-15

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